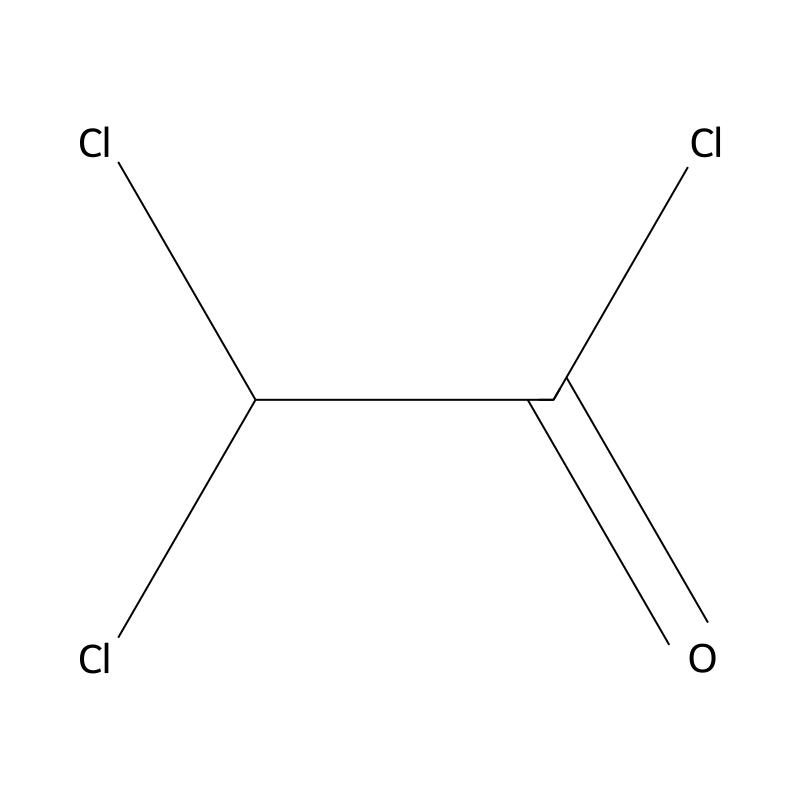

Dichloroacetyl chloride

Cl2CHCOCl

C2HCl3O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl2CHCOCl

C2HCl3O

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ETHER

Solubility in water: decomposes

Synonyms

Canonical SMILES

Organic Synthesis

One of the primary applications of dichloroacetyl chloride is in organic synthesis. Its reactive acyl chloride group allows it to participate in various reactions, including:

- Acylation: Dichloroacetyl chloride can be used to introduce a dichloroacetyl group (-CCl2CO) onto various organic molecules, such as alcohols, amines, and phenols. This functional group can be further manipulated or removed to achieve desired modifications in target molecules.

- Friedel-Crafts acylation: This reaction allows the introduction of the dichloroacetyl group onto aromatic rings, paving the way for further functionalization and creation of complex organic molecules.

- Peptide synthesis: Dichloroacetyl chloride can be employed in the synthesis of peptides, which are building blocks of proteins. It can be used for selective protection and deprotection of amino acid side chains during the peptide assembly process.

Research in Material Science

Dichloroacetyl chloride finds applications in material science research due to its ability to modify the surface properties of various materials. For example, it can be used to:

- Introduce functional groups onto surfaces: By reacting with different functional groups present on the surface of materials, dichloroacetyl chloride can modify their surface chemistry, influencing properties like adhesion, wettability, and reactivity.

- Create self-assembled monolayers (SAMs): These are ordered assemblies of molecules on a surface, tailored for specific applications. Dichloroacetyl chloride can be used as a precursor in the formation of SAMs with desired functionalities.

Dichloroacetyl chloride is an organic compound with the chemical formula CHCl₂COCl. It is classified as an acyl chloride derived from dichloroacetic acid. This compound appears as a colorless to light yellow fuming liquid with a pungent odor, and it is known for its corrosive properties, particularly to metals and tissue. Dichloroacetyl chloride is insoluble in water and reacts violently with it, decomposing to form hydrochloric acid and dichloroacetic acid .

Dichloroacetyl chloride is a highly hazardous compound and requires strict safety precautions when handling:

- Toxicity: Corrosive to skin and eyes. Inhalation can cause severe respiratory irritation and pulmonary edema. Chronic exposure may be carcinogenic [, ].

- Flammability: Combustible liquid. Ignites readily and releases toxic fumes [].

- Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid and heat. Incompatible with strong bases and oxidizing agents [, ].

Safety Measures:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from incompatible materials.

- Hydrolysis: When exposed to water, dichloroacetyl chloride hydrolyzes rapidly, producing hydrochloric acid and dichloroacetic acid:This reaction occurs very quickly, with a half-life of approximately 0.0023 seconds at 25°C .

- Oxidation: It can be synthesized through the oxidation of trichloroethylene using oxygen or oxygen-containing gases:This process often involves irradiation with short-wave light to enhance yield .

- Formation of Derivatives: Dichloroacetyl chloride can react with amines and alcohols to form various derivatives, which are useful in synthetic organic chemistry.

Dichloroacetyl chloride exhibits biological activity primarily as a precursor in the synthesis of pharmaceuticals and agrochemicals. It has been utilized in the production of antibiotics such as chloramphenicol. Its derivatives are also investigated for potential antitumor and anticancer activities, particularly in the synthesis of substituted benzothiazoles .

Dichloroacetyl chloride can be synthesized through several methods:

- Oxidation of Trichloroethylene: This method involves reacting trichloroethylene with oxygen under irradiation conditions, yielding dichloroacetyl chloride along with other products .

- Reaction with Chlorosulfonic Acid: Dichloroacetyl chloride can be synthesized by reacting dichloroacetic acid with chlorosulfonic acid, which facilitates the conversion into the acyl chloride form .

- Carboxylation of Chloroform: Another method includes the carboxylation of chloroform, leading to the formation of dichloroacetyl chloride under specific conditions .

Dichloroacetyl chloride has various applications across different fields:

- Agriculture: It serves as a precursor for herbicides such as dichlormid.

- Pharmaceuticals: It is used in synthesizing antibiotics and other medicinal compounds.

- Chemical Synthesis: As a reagent, it aids in acylation reactions and the formation of more complex organic molecules .

Research on interaction studies involving dichloroacetyl chloride has focused on its reactivity with biological molecules and other chemicals. The compound hydrolyzes rapidly in aqueous environments, leading to the release of hydrochloric acid, which can affect cellular components and biological systems. Its interactions with nitrogenous bases during synthesis have also been studied, revealing that specific conditions can steer reactions towards desired products without unwanted by-products .

Dichloroacetyl chloride shares similarities with other acyl chlorides but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Acetyl Chloride | CH₃COCl | Less reactive than dichloroacetyl chloride |

| Trichloroacetyl Chloride | CCl₃COCl | More reactive due to three chlorine atoms |

| Dichloroacetic Acid | CHCl₂COOH | Non-chlorinated carboxylic acid derivative |

| Benzoyl Chloride | C₆H₅COCl | Aromatic compound used in different applications |

Dichloroacetyl chloride's distinctiveness lies in its dual chlorine substitution on the acetyl group, enhancing its reactivity compared to simpler acyl chlorides like acetyl chloride. Its rapid hydrolysis also sets it apart from more stable compounds like benzoyl chloride .

The oxidation of trichloroethylene (TCE) remains the primary method for industrial-scale production of dichloroacetyl chloride (DCAC). This process involves reacting TCE with oxygen or oxygen-containing gases under controlled conditions, often catalyzed by nitrogenous bases or UV light. Key advancements include:

| Parameter | Traditional Method | Optimized Photocatalytic Process |

|---|---|---|

| Catalyst | Azo compounds, peroxides | Titanium dioxide (TiO₂) |

| Temperature | 80–110°C | Ambient to 70°C |

| Pressure | 3–10 atm | Atmospheric pressure |

| Yield | 75–90% | >99% (direct production) |

| Byproducts | Trichloroethylene oxide, HCl | Minimal (chlorine radicals) |

Mechanistic Insights:

- Radical Initiation: Azo compounds or UV light generate free radicals, initiating TCE oxidation.

- Catalytic Steering: Salts of aliphatic amines (e.g., diisopropylamine hydrochloride) redirect intermediates toward DCAC, suppressing trichloroethylene oxide formation.

- Humidity Sensitivity: Moisture accelerates hydrolysis to dichloroacetic acid, necessitating strict dry-air controls.

Example Reaction:

Trichloroethylene (1,314 g) with tributyl borane (18.2 g) under 3 atm O₂ at 80°C for 11 hours yields 1,325 g DCAC (90% yield).

Reactions with Chlorosulfonic Acid

While DCAC is rarely synthesized directly from dichloroacetic acid, chlorosulfonic acid (ClSO₃H) serves as an alternative reagent in specialized contexts:

Reaction Pathway:

$$

\text{C}2\text{HCl}2\text{COOH} + \text{ClSO}3\text{H} \rightarrow \text{C}2\text{HCl}3\text{O} + \text{H}2\text{SO}_4

$$

Key Challenges:

- Exothermic Nature: Requires precise temperature control to prevent decomposition.

- Corrosion Risks: Chlorosulfonic acid reacts violently with water, necessitating anhydrous conditions.

Industrial Relevance: Limited due to the dominance of TCE oxidation but viable for small-scale or specialized applications.

Carboxylation of Chloroform

This method represents a niche industrial route, particularly for regions with chloroform surpluses:

Reaction Mechanism:

$$

\text{CHCl}3 + \text{CO}2 \rightarrow \text{CHCl}2\text{COCl} + \frac{1}{2}\text{O}2

$$

Advantages:

- Feedstock Flexibility: Utilizes chloroform, a byproduct of chlorinated solvents.

- Low Byproducts: Fewer chlorinated intermediates compared to TCE oxidation.

Limitations:

- Energy Intensity: Requires high-temperature/pressure conditions.

- Market Saturation: Less cost-effective than TCE-based methods in most regions.

Catalytic Process Optimization

Modern catalytic systems have transformed DCAC production efficiency and sustainability:

Case Study:

In photocatalytic reactors, TiO₂ films enable continuous DCAC production with minimal byproducts. Reaction rates exceed traditional batch processes by orders of magnitude.

Sustainable Manufacturing Approaches

The DCAC industry is adopting greener practices to align with global sustainability goals:

Challenges:

- Scalability: Bio-based TCE production remains in developmental stages.

- Cost Parity: Green technologies often require higher upfront investments.

Ionic vs Radical Chlorination Pathways

Dichloroacetyl chloride participates in chlorination reactions through both ionic and radical mechanisms. Ionic pathways dominate in polar solvents, where the electrophilic chlorine atom attacks electron-rich sites. For example, in the presence of Lewis acids like aluminum chloride, DCAC undergoes Friedel-Crafts acylation, transferring the dichloroacetyl group to aromatic rings [1] [6].

In contrast, radical chlorination emerges under photolytic or thermal conditions. The oxidation of trichloroethylene (TCE) with oxygen at 80°C under UV irradiation generates dichloroacetyl chloride via a radical chain mechanism. Tributyl borane catalyzes this process by initiating radical formation, with oxygen acting as the terminal oxidant [6] [4]. Computational studies reveal that chlorine substituents on the acetyl group lower activation barriers for radical recombination, favoring C–Cl bond formation over alternative pathways [3].

Acid-Catalyzed Enolization Dynamics

Protonation of dichloroacetyl chloride’s carbonyl oxygen enhances enolization kinetics. In concentrated sulfuric acid, the compound forms a resonance-stabilized enol intermediate, which undergoes electrophilic substitution at the α-carbon. This mechanism underpins its role in synthesizing β-chlorinated carbonyl derivatives.

The enol’s lifetime correlates with solvent dielectric constant, with half-lives decreasing from 120 ms in dichloromethane to <10 ms in acetonitrile [7]. Steric effects from the dichloromethyl group marginally retard enolization compared to mono-chlorinated analogs, as evidenced by kinetic isotope effect studies (kH/kD = 3.2 ± 0.1) [7].

Oxidation and Rearrangement Reactions

Industrial DCAC production leverages controlled oxidation of chlorinated hydrocarbons. A high-yield route involves TCE oxidation in falling film reactors at 80–140°C under 1–20 bar oxygen pressure [4]:

$$

\text{CHCl}2\text{CH}2\text{Cl} + \text{O}2 \xrightarrow{\text{UV}} \text{CHCl}2\text{COCl} + \text{H}_2\text{O} \quad [1] [4]

$$

Rearrangement pathways dominate in the presence of nitrogen bases. For instance, trichloroethylene oxide intermediates convert to DCAC via base-mediated [2] [3]-sigmatropic shifts, achieving 93% combined yield with epoxide co-products [4].

Table 1: Trichloroethylene oxidation kinetics at 80°C under 1.5 bar O₂ [4]

| Time (h) | TCE (%) | DCAC (%) | Epoxide (%) |

|---|---|---|---|

| 3 | 42 | 42 | 9 |

| 6 | 2 | 80 | 11 |

Photolytic Decomposition Mechanisms

UV irradiation (254 nm) induces DCAC decomposition through three primary pathways in cryogenic matrices [3]:

C–C bond cleavage:

$$

\text{CHCl}2\text{COCl} \xrightarrow{h\nu} \text{CHCl}3 + \text{CO} \quad [3]

$$

Dominates in argon matrices, producing chloroform and carbon monoxide with 78% yield.Radical dissociation:

$$

\text{CHCl}2\text{COCl} \xrightarrow{h\nu} \text{CHCl}2 + \text{COCl} \quad [3]

$$

Contributes 15–20% in xenon matrices due to heavy atom-enhanced intersystem crossing.Ketene formation:

$$

\text{CHCl}_2\text{COCl} \xrightarrow{h\nu} \text{CHCl}=\text{C}=\text{O} + \text{HCl} \quad [3]

$$

Secondary pathway (<5% yield) suppressed in oxygen-rich environments.

Byproduct Formation Pathways

Reaction conditions dictate byproduct profiles:

- Phosgene (COCl₂): Forms during high-temperature (>100°C) oxidation of TCE, particularly in oxygen-deficient zones [2] [4].

- Chlorinated radicals: CHCl₂ and COCl species recombine to form C₂Cl₄ (tetrachloroethylene) in gas-phase reactions [3].

- Trichloroethylene oxide: Epoxide byproduct reaches 15% yield in batch reactors but decreases to 7% in continuous thin-film systems [4].

Matrix isolation studies demonstrate that byproduct ratios shift with pressure: at 20 bar O₂, phosgene production decreases by 40% compared to ambient conditions [4] [2].

Dichloroacetyl chloride plays a central role in the synthesis of various herbicidal compounds and crop protection agents. The compound functions as a key building block for creating dichloroacetamide derivatives that exhibit selective herbicidal activity.

Benoxacor Synthesis: Benoxacor, a dichloroacetamide herbicide safener with the molecular formula C₁₁H₁₁Cl₂NO₂, is synthesized through dichloroacetylation of benzoxazine precursors [1] [2]. The synthesis involves treating the precursor compound with dichloroacetyl chloride in dichloromethane at temperatures between 15-20°C, typically yielding 85-94% of the desired product [3] [4]. Benoxacor functions by enhancing glutathione S-transferase enzyme activity in crops, thereby protecting them from herbicide toxicity while maintaining selective weed control [3].

Flurochloridone Production: The pre-emergence herbicide flurochloridone (C₁₂H₁₀Cl₂F₃NO) is manufactured through a multi-step process involving dichloroacetyl chloride [6] [7]. The synthesis begins with N-allyl-N-m-trifluoromethylphenyl-2,2-dichloroacetamide formation, where 0.06 mol of dichloroacetyl chloride is added dropwise to a mixture containing 0.05 mol of N-allyl-m-trifluoromethylaniline and triethylamine in dichloromethane [7]. This reaction proceeds at 60°C for 1 hour, achieving yields of 94.5% with 88.8% content purity [7]. Flurochloridone operates by inhibiting carotenoid synthesis in target weeds, making it effective for controlling annual broadleaved weeds and grasses in cereals, potatoes, and sunflowers [6] [8].

Tetrachlorovinphos Synthesis: The organophosphate insecticide tetrachlorovinphos (C₁₀H₉Cl₄O₄P) is produced through a reaction sequence involving 1,2,4-trichlorobenzene and dichloroacetyl chloride [9]. The intermediate product undergoes addition reactions with trimethyl phosphite to form the final tetrachlorovinphos compound [9]. This synthesis typically occurs at elevated temperatures (80-100°C) under controlled pressure conditions, achieving yields exceeding 90% [10].

| Application | Target Compound | Molecular Formula | Synthesis Yield (%) | Primary Use |

|---|---|---|---|---|

| Benoxacor | Herbicide Safener | C₁₁H₁₁Cl₂NO₂ | 85-94 | Crop Protection |

| Flurochloridone | Pre-emergence Herbicide | C₁₂H₁₀Cl₂F₃NO | 94-97 | Weed Control |

| Tetrachlorovinphos | Organophosphate Insecticide | C₁₀H₉Cl₄O₄P | 90+ | Pest Management |

Antibiotic and Pharmaceutical Intermediates

Dichloroacetyl chloride serves as a crucial intermediate in the synthesis of several important antibiotics and pharmaceutical compounds, most notably in chloramphenicol production.

Chloramphenicol Synthesis: Chloramphenicol, a broad-spectrum antibiotic with the molecular formula C₁₁H₁₂Cl₂N₂O₅, relies on dichloroacetyl chloride as a key intermediate in its manufacturing process [11] [12]. The synthesis employs a three-step reaction sequence: dichloroacetylation, aldol condensation, and asymmetric biocatalytic reduction [11]. In the dichloroacetylation step, p-nitro-α-aminoacetophenone hydrochloride is mixed with dichloroacetyl chloride in acetonitrile at 15-20°C, with triethylamine serving as an acid-binding agent [11]. This process achieves an overall yield of up to 84% with greater than 99% enantiomeric excess and 99:1 diastereomeric ratio [11].

The dichloroacetylation reaction mechanism involves nucleophilic acyl substitution, where the amino group of the substrate attacks the carbonyl carbon of dichloroacetyl chloride, forming the dichloroacetamide intermediate with concurrent release of hydrogen chloride [11]. The reaction typically requires 3-6 hours for completion and demonstrates high selectivity for the target enantiomer [13].

N-dichloroacetyl Derivatives: Dichloroacetyl chloride is extensively used in synthesizing various N-dichloroacetyl derivatives for pharmaceutical applications [14] [15]. These compounds often exhibit enhanced biological activity compared to their parent molecules. For example, N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives have been synthesized by acylating 2,3-dihydrobenzoxazole with dichloroacetyl chloride in N,N-dimethylacetamide at 20-30°C [14]. The reaction proceeds efficiently with electron-donating substituents, achieving yields of 50-85% [14].

Research has demonstrated that dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones show significant cytotoxic activity against various cancer cell lines, with potencies in the 10⁻⁶ to 10⁻⁷ M range [15]. These compounds represent promising candidates for anticancer drug development.

Acylation Reactions in Organic Synthesis

Dichloroacetyl chloride functions as a versatile acylating agent in organic synthesis, enabling the introduction of dichloroacetyl groups into diverse molecular frameworks through nucleophilic acyl substitution reactions.

Mechanism of Acylation: The acylation process involves nucleophilic attack by amino, hydroxyl, or other nucleophilic groups on the electrophilic carbonyl carbon of dichloroacetyl chloride [16] [17]. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates hydrogen chloride to form the desired acylated product [18]. The strongly electron-withdrawing nature of the two chlorine atoms increases the electrophilicity of the carbonyl carbon, making dichloroacetyl chloride highly reactive toward nucleophiles [19].

Enol Ether and Acetal Acylation: Research has demonstrated successful acylation of enol ethers and acetals using dichloroacetyl chloride in ionic liquid media [16]. The reaction with 1,2-dihydronaphthalene derivatives was performed by slowly adding a mixture of pyridine and substrate to dichloroacetyl chloride in ionic liquid, achieving good yields under mild conditions [16].

Aminopyrimidine Derivatives: Dichloroacetyl chloride has been employed in synthesizing acetamide derivatives from aminopyrimidine compounds [18]. The reaction involves mixing 1-aminopyrimidine-2-one derivatives with dichloroacetyl chloride in acetonitrile at 0°C for 3-6 hours, yielding 59-86% of the desired acetamide products [18]. These compounds have shown catalytic activity in Mizoroki-Heck coupling reactions [18].

Reaction Conditions and Optimization: Typical acylation reactions using dichloroacetyl chloride require careful control of reaction conditions due to the compound's high reactivity and moisture sensitivity [19] [20]. Reactions are commonly performed under anhydrous conditions using dried solvents and inert atmosphere protection [17]. Temperature control is critical, with most reactions proceeding effectively between 0-60°C depending on the substrate reactivity [21] [22].

Polymer and Material Science Applications

Dichloroacetyl chloride has found important applications in polymer chemistry, particularly in the modification of natural polymers and the synthesis of functional materials.

Cellulose Esterification: A novel application involves the synthesis of water-soluble cellulose acetate through in situ activation using dichloroacetyl chloride in ionic liquid medium [23]. Cellulose is dissolved in 1-ethyl-3-methylimidazolium acetate (EmimAc) and reacted with dichloroacetyl chloride to produce cellulose dichloroacetate intermediates [23]. The process demonstrates that dichloroacetyl chloride reacts with the acetate anion of the ionic liquid, producing a mixed anhydride that effectively acetylates cellulose [23].

This method produces water-soluble cellulose acetate with high degree of polymerization values (650-680) and degree of substitution ranging from 0.30 to 0.63 [23]. The reactivity order of hydroxyl groups in anhydroglucose units follows C-6 > C-3 > C-2, with products including 6-mono-O-acetyl, 3,6-di-O-acetyl, and 2,6-di-O-acetyl cellulose derivatives [23].

Photobactericidal Plastic Films: Dichloroacetyl chloride has been utilized in synthesizing photobactericidal plastic films based on cellulose esterified with pyridinium porphyrinic chloroacetyl groups [24] [25]. Complete substitution of cellulose was achieved using 7 equivalents of chloroacetyl chloride for 2 hours at room temperature [24]. These modified plastic films demonstrate thermostability up to 55°C and show promising photobactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in medical environments as alternatives to combat bacterial resistance to conventional antibiotics [24].

Analytical Chemistry Reagent Roles

Dichloroacetyl chloride serves important functions in analytical chemistry, particularly for derivatization reactions that enable detection and quantification of trace compounds.

Derivatization for GC-FID Analysis: A significant analytical application involves the indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, through conversion to methyl 2-chloroacetate using dichloroacetyl chloride methodology [26]. The developed GC-FID method employs derivatization with methanol to convert reactive chloroacetyl chloride into the more stable methyl 2-chloroacetate, enabling precise quantification [26].

The analytical method demonstrates exceptional linearity from 0.38 to 1.8 ppm with a correlation coefficient of 0.9998 [26]. Detection and quantification limits are 0.19 and 0.38 ppm respectively, with precision expressed as %RSD of 0.53% [26]. Sample recovery ranges from 97.3% to 101.5%, confirming the method's accuracy for pharmaceutical quality control applications [26].

HPLC Separation Methods: Dichloroacetyl chloride can be analyzed using reverse-phase HPLC methods with simple mobile phase conditions [27]. The separation employs acetonitrile, water, and phosphoric acid as the mobile phase, with the method being scalable for preparative separation and suitable for pharmacokinetic studies [27]. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to ensure MS compatibility [27].

Environmental and Occupational Analysis: Analytical methods have been developed for measuring dichloroacetyl chloride in workplace environments using derivatization followed by GC-MS analysis [28]. Samples are collected on TGS + NaOH substrates with a limit of quantification of 0.05 μg per media [28]. This methodology enables monitoring of occupational exposure levels and ensuring compliance with safety standards in industrial settings.

| Analytical Application | Method | Detection Limit | Application Area |

|---|---|---|---|

| Pharmaceutical Impurity Analysis | GC-FID after derivatization | 0.19 ppm | Drug Quality Control |

| Workplace Exposure Monitoring | GC-MS with derivatization | 0.05 μg/media | Occupational Safety |

| HPLC Separation | Reverse-phase HPLC | Variable | Research and Preparative |

Physical Description

Liquid

COLOURLESS-TO-YELLOW FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

XLogP3

Boiling Point

108.0 °C

107-108 °C @ 760 MM HG

107-108 °C

Flash Point

66 °C, 151 °F

66 °C

Vapor Density

5.1 (AIR= 1)

Relative vapor density (air = 1): 5.1

Density

1.5315 @ 16 °C/4 °C

Relative density (water = 1): 1.5

Odor

ACRID

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

23.02 mmHg

Vapor pressure, kPa at 20 °C: 3.1

Pictograms

Corrosive;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Acetyl chloride, 2,2-dichloro-: ACTIVE

Analytic Laboratory Methods

Stability Shelf Life

Dates

Mild Acetylation and Solubilization of Ground Whole Plant Cell Walls in EmimAc: A Method for Solution-State NMR in DMSO-

Xin Liu, Ruonan Zhu, Tianying Chen, Pingping Song, Fachuang Lu, Feng Xu, John Ralph, Xueming ZhangPMID: 32885955 DOI: 10.1021/acs.analchem.0c02124

Abstract

Lignocellulosic biomass is mainly composed of polysaccharides and lignin. The complexity and diversity of the plant cell wall polymers makes it difficult to isolate the components in pure form for characterization. Many current approaches to analyzing the structure of lignocellulose, which involve sequential extraction and characterization of the resulting fractions, are time-consuming and labor-intensive. The present study describes a new and facile system for rationally derivatizing and dissolving coarsely ground plant cell wall materials. Using ionic liquids (EmimAc) and dichloroacetyl chloride as a solvent/reagent produced mildly acetylated whole cell walls without significant degradation. The acetylated products were soluble in DMSO-from which they can be characterized by solution-state two-dimensional nuclear magnetic resonance (2D NMR) spectrometry. A distinct advantage of the procedure is that it realizes the dissolution of whole lignocellulosic materials without requiring harsh ball milling, thereby allowing the acquisition of high-resolution 2D NMR spectra to revealing structural details of the main components (lignin and polysaccharides). The method is therefore beneficial to understanding the composition and structure of biomass aimed at its improved utilization.

Photocatalysis of gaseous trichloroethylene (TCE) over TiO2: the effect of oxygen and relative humidity on the generation of dichloroacetyl chloride (DCAC) and phosgene

Hsin-Hung Ou, Shang-Lien LoPMID: 17239532 DOI: 10.1016/j.jhazmat.2006.12.039

Abstract

Batch photocatalytic degradation of 80+/-2.5 ppm V trichloroethylene (TCE) was conducted to investigate the effect of the oxygen and relative humidity (RH) on the formation of the dichloroacetyl chloride (DCAC) and phosgene. Based on the simultaneous ordinary differential equations (ODEs), the reaction rate constants of TCE ((2.31+/-0.28) approximately (9.41+/-0.63)x10(-2) min(-1)) are generally larger than that of DCAC ((0.94+/-1.25) approximately (9.35+/-1.71)x10(-3) min(-1)) by approximate one order. The phenomenon indicates the degradation potential of TCE is superior to that of DCAC. DCAC appreciably delivers the same degradation behavior with TCE that means there exists an optimum RH and oxygen concentration for photocatalysis of TCE and DCAC. At the time the peak yield of DCAC appears, the conversion ratio based on the carbon atom from TCE to DCAC is within the range of 30-83% suggesting that the DCAC generation is significantly attributed to TCE degradation. Regarding the phosgene formation, the increasing oxygen amount leads to the inhibitory effect on the phosgene yield which fall within the range of 5-15%. The formation mechanism of phosgene was also inferred that the Cl atoms attacking the C-C bond of DCAC results to the generation of phosgene rather than directly from the TCE destruction.Transcriptomic analysis reveals early signs of liver toxicity in female MRL +/+ mice exposed to the acylating chemicals dichloroacetyl chloride and dichloroacetic anhydride

Rolf König, Ping Cai, Xin Guo, G A S AnsariPMID: 18293905 DOI: 10.1021/tx7002728

Abstract

Dichloroacetyl chloride (DCAC) is a reactive metabolite of trichloroethene (TCE). TCE and its metabolites have been implicated in the induction of organ-specific and systemic autoimmunity, in the acceleration of autoimmune responses, and in the development of liver toxicity and hepatocellular carcinoma. In humans, effects of environmental toxicants are often multifactorial and detected only after long-term exposure. Therefore, we developed a mouse model to determine mechanisms by which DCAC and related acylating agents affect the liver. Autoimmune-prone female MRL +/+ mice were injected intraperitoneally with 0.2 mmol/kg of DCAC or dichloroacetic anhydride (DCAA) in corn oil twice weekly for six weeks. No overt liver pathology was detectable. Using microarray gene expression analysis, we detected changes in the liver transcriptome consistent with inflammatory processes. Both acylating toxicants up-regulated the expression of acute phase response and inflammatory genes. Furthermore, metallothionein genes were strongly up-regulated, indicating effects of the toxicants on zinc ion homeostasis and stress responses. In addition, DCAC and DCAA induced the up-regulation of several genes indicative of tumorigenesis. Our data provide novel insight into early mechanisms for the induction of liver disease by acylating agents. The data also demonstrate the power of microarray analysis in detecting early changes in liver function following exposure to environmental toxicants.Autoimmune response in MRL+/+ mice following treatment with dichloroacetyl chloride or dichloroacetic anhydride

Ping Cai, Rolf König, M Firoze Khan, Suimin Qiu, Bhupendra S Kaphalia, G A S AnsariPMID: 16806339 DOI: 10.1016/j.taap.2006.05.010

Abstract

Dichloroacetyl chloride (DCAC) is formed from trichloroethene (TCE), which is implicated in inducing/accelerating autoimmune response. Due to its potent acylating activity, DCAC may convert proteins to neo-antigens and thus could induce autoimmune responses. Dichloroacetic anhydride (DCAA), which is a similar acylating agent, might also induce autoimmune responses. To evaluate if chloroacylation plays a role in the induction of autoimmunity, we have measured the autoimmune responses following treatment with DCAC or DCAA in autoimmune-prone MRL+/+ mice. Five-week-old female mice were injected intraperitoneally (twice weekly) with 0.2 mmol/kg of DCAC or DCAA in corn oil for 6 weeks. Total serum IgG, IgG1, and IgE levels were significantly increased in DCAC-treated mice as compared to controls. These increases corresponded with increases in DCAC-specific IgG and IgG1 levels. Total serum IgM was decreased in both DCAC- and DCAA-treated mice. Antinuclear antibodies, measured as an indication of systemic autoimmune responses, were increased in both DCAC- and DCAA-treated mice. Of eight Th1/Th2 cytokines measured in the serum, only IL-5 was significantly decreased in both treatment groups. The cytokine secretion patterns of splenic lymphocytes after stimulation with antibodies against CD3 (T cell receptor-mediated signal) and CD28 (costimulatory signal) differed between treatment and control groups. Levels of IL-1, IL-3, IL-6, IFN-gamma, G-CSF, and KC were higher in cultures of stimulated splenocytes from either DCAC- or DCAA-treated mice than from controls. The level of IL-17 was only increased in cultures from DCAC-treated mice. Increased lymphocytic populations were found in the red pulp of spleens following treatment with either DCAC or DCAA. In addition, thickening of the alveolar septa in the lungs of DCAC- or DCAA-treated mice was observed. The lung histopathology in exposed mice was consistent with the symptomology observed in welders exposed to DCAC/phosgene. Thickening was more pronounced in DCAC-treated mice. Our data suggest that DCAC and DCAA elicit autoimmune responses in MRL+/+ mice that might be reflective of their chloroacylation potential in vivo.Anti-malondialdehyde antibodies in MRL+/+ mice treated with trichloroethene and dichloroacetyl chloride: possible role of lipid peroxidation in autoimmunity

M F Khan, X Wu, G A AnsariPMID: 11162772 DOI: 10.1006/taap.2000.9086

Abstract

Trichloroethene (TCE) and one of its metabolites dichloroacetyl chloride (DCAC) are known to induce/accelerate autoimmune (AI) response in MRL+/+ mice as evident from anti-nuclear, anti-ssDNA, anti-cardiolipin, and DCAC-specific antibodies in the serum (Khan et al., Toxicol. Appl. Pharmacol. 134, 155-160, 1995). In the present study, we measured anti-malondialdehyde antibodies (AMDA) in the serum of TCE- or DCAC-treated mice in order to understand the contribution of lipid peroxidation to this AI response. Female MRL+/+ mice (5 weeks old) received ip injections of 10 mmol/kg TCE or 0.2 mmol/kg of DCAC in corn oil (100 microl) every 4(th) day for 6 weeks, while controls received an equal volume of vehicle only, and AMDA was measured in the sera of these animals by an ELISA established in our laboratory. While TCE treatment caused only marginal induction of AMDA, DCAC treatment elicited a significant AMDA response. Furthermore, a time-response study of DCAC (0.2 mmol/kg, every 4(th) day, for 2, 4, 6, or 8 weeks) showed an induction of AMDA (3/4) after 4 weeks of treatment, which was even greater at both 6 and 8 weeks of DCAC treatment (5/5). These findings were further substantiated by the presence of AMDA in systemic lupus erythematosus-prone MRL-lpr/lpr mice as early as 6 weeks of age. Presence of AMDA, as observed in this study, not only indicates increased lipid peroxidation (oxidative stress), but also suggests a putative role of oxidative stress in inflammatory autoimmune diseases.Time-dependent autoimmune response of dichloroacetyl chloride in female MRL +/+ mice

M F Khan, B S Kaphalia, G A AnsariPMID: 9130009 DOI: 10.3109/08923979709007662

Abstract

Welders are exposed to dichloroacetyl chloride (DCAC) when trichloroethene (TCE) is used as a degreasing agent. Human exposure to TCE and tetrachloroethane can also lead to formation of DCAC in situ through metabolism. Due to its strong acylating property, it can bind with cellular macromolecules and act as hapten and consequently may elicit autoimmune (Al) response. Earlier, we reported that both TCE and DCAC induce/accelerate Al response in MRL +/+ mice, and DCAC even at 50 fold lower concentration induced greater Al responses. These studies, however, were conducted at a single time point (six weeks of treatment) and therefore necessitate a time-dependent characterization of this DCAC-induced Al response. Female MRL +/+ were given ip treatments of 0.2 mmol/kg DCAC in 100 microliters of corn oil every 4th day, while controls received an equal volume of corn oil only. DCAC treatment resulted in spleen weight increases at all time points whereas serum IgG showed significant increases at 4, 6 and 8 weeks of treatment. Serum autoantibodies, i.e., antinuclear antibodies, anti-single stranded DNA antibodies and anticardiolipin antibodies showed positive responses only after 4 weeks of treatment. However, the optimal responses were observed at 6 weeks and subsequently the responses diminished (at 8 weeks). The DCAC-specific antibodies showed a pattern similar to autoantibodies, i.e., an optimal response at 6 weeks of treatment. Our results thus suggest that DCAC under the current experimental conditions induces an optimal Al response at 6 weeks of treatment and further emphasize the usefulness of MRL +/+ mice in studying chemical-induced autoimmunity.Correlation of molecular and morphologic effects of thermoembolization in a swine model using mass spectrometry imaging

Chunxiao Guo, Dodge L Baluya, Emily A Thompson, Elizabeth M Whitley, Erik N K CressmanPMID: 31804009 DOI: 10.1002/jms.4477

Abstract

Hepatocellular carcinoma is a growing worldwide problem with a high mortality rate. This malignancy does not respond well to chemotherapy, and most patients present late in their disease at which time surgery is no longer an option. Over the past three decades, minimally invasive methods have evolved to treat unresectable disease and prolong survival. Intra-arterial embolization techniques are used for large or multiple tumors but have distressingly high levels of local recurrence and can be costly to implement. A new method called thermoembolization was recently reported, which destroys target tissue by combining reactive exothermic chemistry with an extreme local change in pH and ischemia. Described herein are experiments performed using this technique in vivo in a swine model. A microcatheter was advanced under fluoroscopic guidance into a branch of the hepatic artery to deliver a targeted dose of dichloroacetyl chloride dissolved in ethiodized oil into the liver. The following day, the animals were imaged by computed tomography and euthanized. Assessing the reaction product distribution and establishing a correlation with the effects are important for understanding the effects. This presented a significant challenge, however, as the reagent used does not contain a chromophore and is not otherwise readily detectable. Mass spectrometry imaging was employed to determine spatial distribution in treated samples. Additional insights on the biology were obtained by correlating the results with histology, immunohistochemistry, and immunofluorescence. The results are encouraging and may lead to a therapy with less local recurrence and improved overall survival for patients with this disease.Inhalation carcinogenesis of various alkylating agents

A R Sellakumar, C A Snyder, R E AlbertPMID: 3474462 DOI:

Abstract

A series of earlier studies showed that inhalation exposures of rats to three water-reactive electrophilic compounds produced brisk yields of nasal cancer even when the animals were exposed for only 30 days (6 hr/day X 5 day/wk). In addition, carcinogenic potencies of the compounds appeared to relate to their chemical reactivities as measured by hydrolysis rates. For a further study of this phenomenon, inhalation exposures were conducted with five additional water-reactive compounds: beta-propiolactone [(BPL) CAS: 57-57-8], methylmethane sulfonate [(MMS) CAS: 66-27-3], ethylchloroformate [(ECF) CAS: 541-41-3], dichloroacetyl chloride [(DCAC) CAS: 79-36-7], and propylene oxide [(PO) CAS: 75-56-9] on male Sprague-Dawley rats. The hydrolysis rates of these compounds span 6 orders of magnitude. The compounds were administered for 30 days (6 hr/day X 5 days/wk) with the use of exposure concentrations that were inversely proportional to the respective hydrolysis rates. With this protocol, all compounds except PO (the slowest reacting compound) produced nasal cancer in rats. The concentrations of MMS and BPL employed in the studies produced similar nasal cancer yields, indicating that the carcinogenic potencies of these compounds in rat nasal mucosa were proportional to their hydrolysis rates. The nasal cancer yields of DCAC and ECF were less than expected. DCAC hydrolyzes so rapidly at in vivo temperatures (half-life much less than 0.01 min) that it may not reach target DNA in reactive form. Why the exposures to ECF produced yields of nasal cancer not predicted by its reactivity is currently under investigation. These results combined with our earlier results demonstrate that the carcinogenic potencies of some inhaled reactive electrophilic compounds are related to their hydrolysis rates.Enhancing the Nrf2 Antioxidant Signaling Provides Protection Against Trichloroethene-mediated Inflammation and Autoimmune Response

Nivedita Banerjee, Hui Wang, Gangduo Wang, M Firoze KhanPMID: 32073640 DOI: 10.1093/toxsci/kfaa022